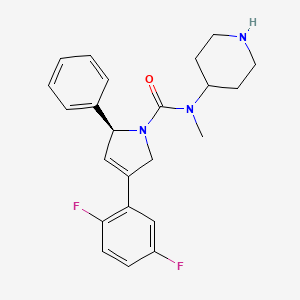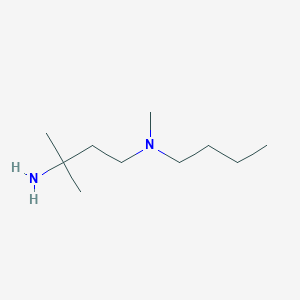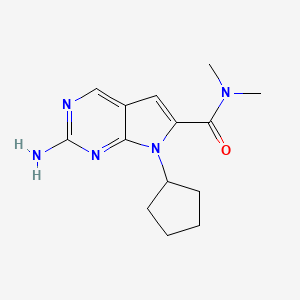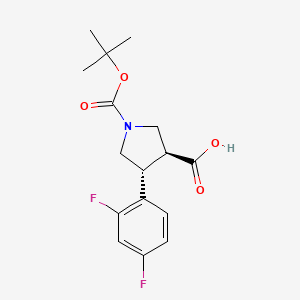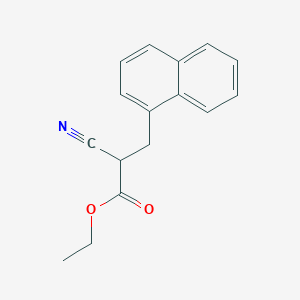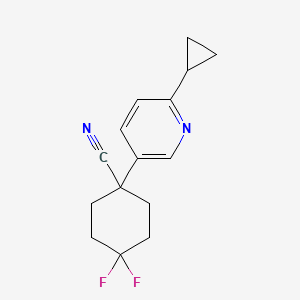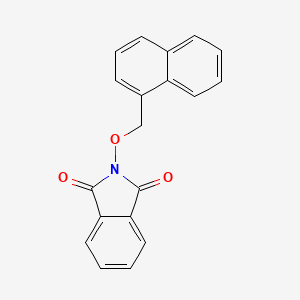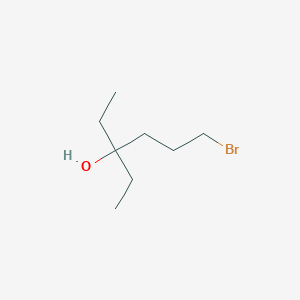
6-bromo-3-ethylhexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-ethylhexan-3-ol is an organic compound with the molecular formula C8H17BrO It is a brominated alcohol, characterized by the presence of a bromine atom and a hydroxyl group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-ethylhexan-3-ol typically involves the bromination of 3-ethylhexan-3-ol. One common method is the reaction of 3-ethylhexan-3-ol with hydrobromic acid (HBr) in the presence of a solvent like toluene. The reaction is carried out under reflux conditions at elevated temperatures (around 80°C) for several hours to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-ethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-ethylhexan-3-one or 3-ethylhexanal.
Reduction: Formation of 3-ethylhexan-3-ol.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-ethylhexan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-bromo-3-ethylhexan-3-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting biological pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-hexanol: Another brominated alcohol with similar reactivity but different structural properties.
3-Ethylhexan-3-ol: The non-brominated analog of 6-bromo-3-ethylhexan-3-ol.
1-Bromo-3-ethylhexane: A brominated compound with a different functional group arrangement
Uniqueness
This compound is unique due to the presence of both a bromine atom and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C8H17BrO |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
6-bromo-3-ethylhexan-3-ol |
InChI |
InChI=1S/C8H17BrO/c1-3-8(10,4-2)6-5-7-9/h10H,3-7H2,1-2H3 |
InChI Key |
XWPXCICGZJYFBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCCBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


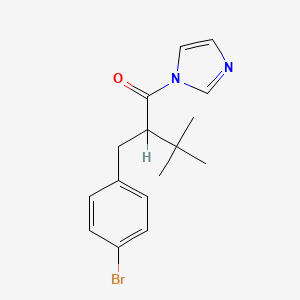
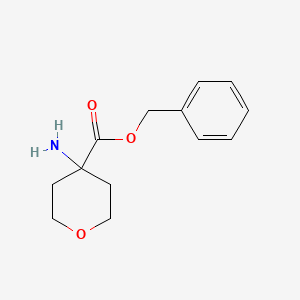
![6-bromo-8-chloro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B8445725.png)
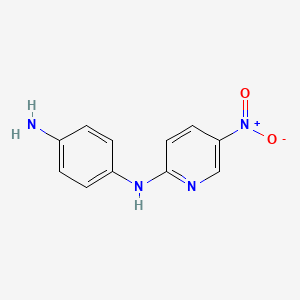
![2-Benzoyl-1,2,3,4-Tetrahydropyrrolo-[1,2-a]-Pyrazine](/img/structure/B8445742.png)
![(3S,4R)-3-amino-4-[2-(2-furyl)ethyl]azetidin-2-one](/img/structure/B8445743.png)
![3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine](/img/structure/B8445745.png)
